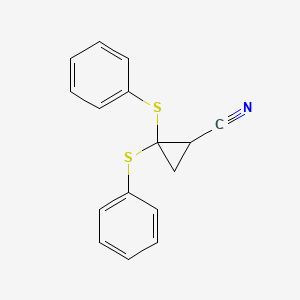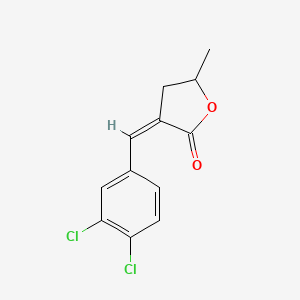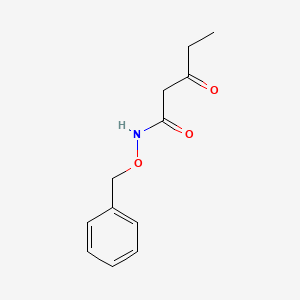
2-Ethoxyethenyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethenyl dimethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of an ethoxyethenyl group attached to a dimethyl phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethenyl dimethyl phosphate can be achieved through several methods. One common approach involves the reaction of ethoxyethenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes may utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability, making the production process more cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphonates, and substituted organophosphorus compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxyethenyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phosphate
- Diethyl phosphate
- Ethyl methyl phosphate
Uniqueness
2-Ethoxyethenyl dimethyl phosphate is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity patterns are desired, such as in selective phosphorylation reactions.
Propiedades
| 92681-93-1 | |
Fórmula molecular |
C6H13O5P |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
2-ethoxyethenyl dimethyl phosphate |
InChI |
InChI=1S/C6H13O5P/c1-4-10-5-6-11-12(7,8-2)9-3/h5-6H,4H2,1-3H3 |
Clave InChI |
OEUJEDRNMAWSBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC=COP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



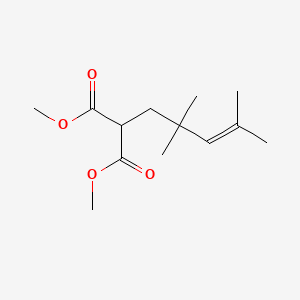
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
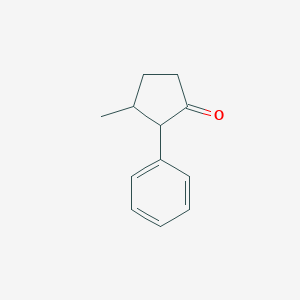
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
